molecular formula C13H9Cl2N B11956477 2,6-Dichlorobenzophenone imine CAS No. 65231-41-6

2,6-Dichlorobenzophenone imine

Cat. No.: B11956477
CAS No.: 65231-41-6
M. Wt: 250.12 g/mol
InChI Key: POMZQAIPPIEXQY-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzophenone imine is an organic compound with the molecular formula C13H9Cl2N It is a derivative of benzophenone imine, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzophenone imine can be synthesized through the condensation reaction of 2,6-dichlorobenzophenone with ammonia or primary amines. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the removal of water formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorobenzophenone imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorine atoms in the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2,6-Dichlorobenzophenone imine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzophenone imine involves its interaction with molecular targets through its imine group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    Benzophenone imine: The parent compound without chlorine substitutions.

    2,4-Dichlorobenzophenone imine: A similar compound with chlorine substitutions at different positions.

    2,6-Dichlorobenzaldehyde: A related compound with an aldehyde group instead of an imine group.

Uniqueness: 2,6-Dichlorobenzophenone imine is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interaction with other molecules. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

65231-41-6

Molecular Formula

C13H9Cl2N

Molecular Weight

250.12 g/mol

IUPAC Name

(2,6-dichlorophenyl)-phenylmethanimine

InChI

InChI=1S/C13H9Cl2N/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8,16H

InChI Key

POMZQAIPPIEXQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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